3,4,5,6-Tetrahydro-2-pyrimidinethiol

Catalog No.
S608371
CAS No.
2055-46-1
M.F
C4H8N2S
M. Wt
116.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5,6-Tetrahydro-2-pyrimidinethiol

CAS Number

2055-46-1

Product Name

3,4,5,6-Tetrahydro-2-pyrimidinethiol

IUPAC Name

1,3-diazinane-2-thione

Molecular Formula

C4H8N2S

Molecular Weight

116.19 g/mol

InChI

InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)

InChI Key

NVHNGVXBCWYLFA-UHFFFAOYSA-N

SMILES

C1CNC(=S)NC1

Synonyms

propylenethiourea

Canonical SMILES

C1CNC(=S)NC1

Isomeric SMILES

C1CNC(=NC1)S

Antibiotic Properties

,4,5,6-Tetrahydro-2-pyrimidinethiol (THP) is a molecule with intriguing antibiotic properties. Research has shown it to be effective against various bacteria, including strains resistant to many common antibiotics [1]. This quality makes THP a potential candidate for developing new treatments against multi-drug resistant bacteria, a growing public health concern.

Here's a source for further reading on THP's antibiotic activity: [1] - Biosynth ()

Matrix Metalloproteinase (MMP) Inhibition

For more details on THP's role in MMP inhibition, refer to these sources:

  • [2] - Sigma-Aldrich
  • [3] - PubChem ()

3,4,5,6-Tetrahydro-2-pyrimidinethiol is a heterocyclic compound characterized by its unique sulfur-containing pyrimidine structure. Its molecular formula is C₄H₈N₂S, and it has a molecular weight of approximately 116.18 g/mol. The compound features a saturated tetrahydropyrimidine ring with a thiol functional group, which contributes to its reactivity and potential biological activity. It is often used as a building block in organic synthesis and medicinal chemistry due to its ability to form various derivatives.

  • Nucleophilic Substitution Reactions: The thiol group can act as a nucleophile, allowing the compound to participate in substitutions with electrophiles.
  • Cyclization Reactions: It can undergo cyclization to produce more complex heterocycles when reacted with carbon disulfide or other reagents .
  • Condensation Reactions: This compound can also be involved in condensation reactions to form larger molecular structures, particularly in the synthesis of aryl-substituted heterocycles .

There is growing interest in the biological activity of 3,4,5,6-Tetrahydro-2-pyrimidinethiol. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Antioxidant Activity: The thiol group may contribute to its potential as an antioxidant agent.
  • Cytotoxic Effects: Certain studies indicate that it could have cytotoxic effects against cancer cell lines, making it a candidate for further pharmacological exploration .

Several methods exist for synthesizing 3,4,5,6-Tetrahydro-2-pyrimidinethiol:

  • Cyclocondensation Reaction: A common method involves the reaction of carbon disulfide with 1,3-diaminopropane under controlled conditions. This method allows for the formation of the tetrahydropyrimidine ring while introducing the thiol group.
    bash
    Step 1: Mix 0.2 mol of carbon disulfide with 1,3-diaminopropane.Step 2: Heat the mixture under reflux conditions.Step 3: Isolate the product through filtration and purification processes.
  • One-Pot Synthesis: Another approach involves a one-pot synthesis method that combines multiple reagents in a single reaction vessel to streamline the process and improve yields .

3,4,5,6-Tetrahydro-2-pyrimidinethiol has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its biological activity.
  • Material Science: The compound can be utilized in developing new materials with specific properties.
  • Agricultural Chemistry: It may be explored for use in agrochemicals owing to its potential antimicrobial properties .

Research on interaction studies involving 3,4,5,6-Tetrahydro-2-pyrimidinethiol is limited but suggests potential interactions with various biological targets:

  • Enzyme Inhibition: There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Studies indicate that it might interact with certain receptors, suggesting a role in modulating biological responses .

Several compounds share structural similarities with 3,4,5,6-Tetrahydro-2-pyrimidinethiol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-DihydropyrimidineSaturated PyrimidineLacks sulfur; primarily studied for its anti-inflammatory properties.
Thiamine (Vitamin B1)Thiazole RingContains a thiazole instead of a pyrimidine; essential nutrient.
2-ThiouracilThiouracil DerivativeContains a uracil base; used as an antimetabolite in cancer therapy.
5-MethylthiazoleThiazole DerivativeInvolved in vitamin biosynthesis; significant biochemical role.

3,4,5,6-Tetrahydro-2-pyrimidinethiol is unique due to its specific combination of a tetrahydropyrimidine structure and thiol group, which enhances its reactivity and potential applications compared to these similar compounds.

XLogP3

-0.7

LogP

-0.68 (LogP)

Melting Point

211.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2055-46-1

General Manufacturing Information

2(1H)-Pyrimidinethione, tetrahydro-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types